REACTION_CXSMILES
|
CC1(C)CCCC(C)(C)N1.C(=O)=O.[Li][CH2:15][CH2:16][CH2:17][CH3:18].[C:19]([OH:27])(=[O:26])[C:20]1C=[CH:24][N:23]=[CH:22][CH:21]=1.C(=O)CC>C1COCC1>[CH2:17]([CH:16]1[C:15]2[CH:24]=[N:23][CH:22]=[CH:21][C:20]=2[C:19](=[O:26])[O:27]1)[CH3:18]
|
Name
|
|
Quantity
|
20.3 mL
|
Type
|
reactant
|
Smiles
|
CC1(NC(CCC1)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
4.92 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=NC=C1)(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7.2 mL
|
Type
|
reactant
|
Smiles
|
C(CC)=O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
is let stir at −78° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at −78° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
is then warmed to −20° C
|
Type
|
STIRRING
|
Details
|
The reaction is stirred at −20° C. for 2 h
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature overnight
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in water
|
Type
|
CUSTOM
|
Details
|
The aqueous layer is collected
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane and ether (6×50 ml)
|
Type
|
CONCENTRATION
|
Details
|
The aqueous phase is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in EtOH (30 mL)
|
Type
|
TEMPERATURE
|
Details
|
acetic acid (2 mL) and heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight under argon
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by chromatography (silica gel, MeOH/chloroform)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1OC(C2=C1C=NC=C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.674 g | |
YIELD: PERCENTYIELD | 10% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |